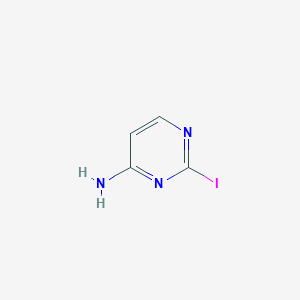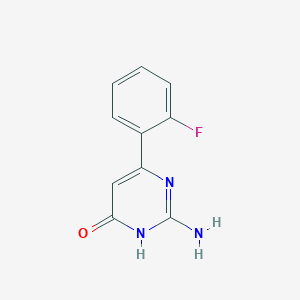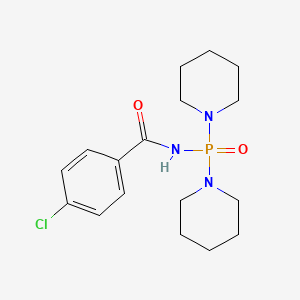
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide is a chemical compound with the molecular formula C17H25ClN3O2P and a molecular weight of 369.83 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with di(piperidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the phosphorus atom .
Applications De Recherche Scientifique
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares a similar benzamide structure but lacks the phosphoryl group.
4-Chlorobenzamide: Similar aromatic structure but without the piperidinyl and phosphoryl groups.
Uniqueness
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide is unique due to the presence of both the chloro and di(piperidin-1-yl)phosphoryl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler benzamide derivatives .
Propriétés
Numéro CAS |
927681-48-9 |
|---|---|
Formule moléculaire |
C17H25ClN3O2P |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
4-chloro-N-di(piperidin-1-yl)phosphorylbenzamide |
InChI |
InChI=1S/C17H25ClN3O2P/c18-16-9-7-15(8-10-16)17(22)19-24(23,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10H,1-6,11-14H2,(H,19,22,23) |
Clé InChI |
LWQVGGHOXWDEHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)

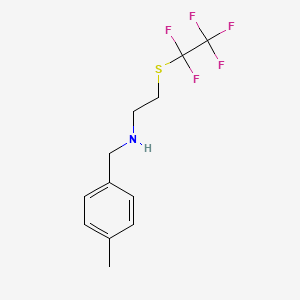
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)



![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
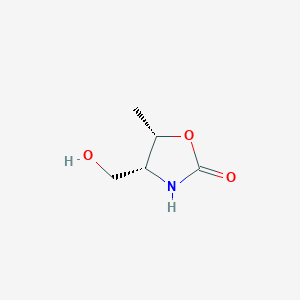
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
